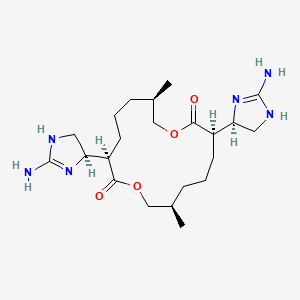![molecular formula C24H31N5O4 B14159443 1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea CAS No. 383157-20-8](/img/structure/B14159443.png)
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea is a complex organic compound that features a unique structure combining imidazolidinone, morpholine, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Group: This step involves the alkylation of the imidazolidinone intermediate with a morpholine derivative.
Phenyl Group Addition: The phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves the coupling of the intermediate with a phenylurea derivative under mild conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to modify the phenyl or morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Disrupting Cellular Processes: Interfering with key cellular processes such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-8-[(2-morpholin-4-ylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
- 5,5-Dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Uniqueness
1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea is unique due to its combination of imidazolidinone, morpholine, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
383157-20-8 |
|---|---|
分子式 |
C24H31N5O4 |
分子量 |
453.5 g/mol |
IUPAC名 |
1-[5,5-dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C24H31N5O4/c1-24(2)21(29(32)22(30)25-19-9-5-3-6-10-19)28(20-11-7-4-8-12-20)23(31)27(24)14-13-26-15-17-33-18-16-26/h3-12,21,32H,13-18H2,1-2H3,(H,25,30) |
InChIキー |
IRZBCIOKWMCQRV-UHFFFAOYSA-N |
正規SMILES |
CC1(C(N(C(=O)N1CCN2CCOCC2)C3=CC=CC=C3)N(C(=O)NC4=CC=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
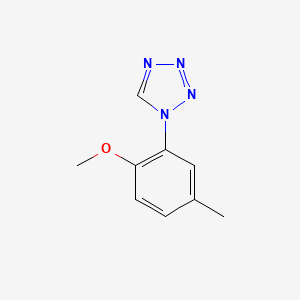
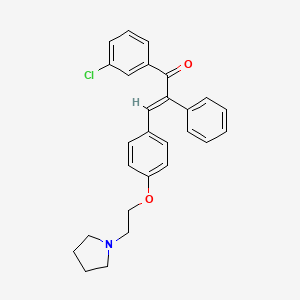
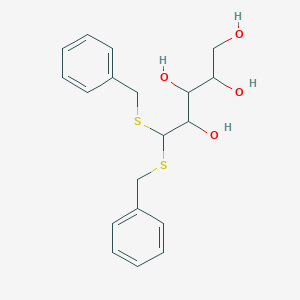
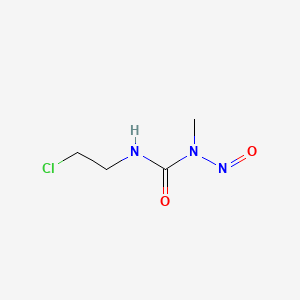
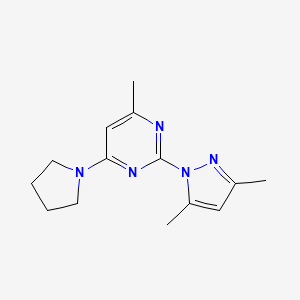

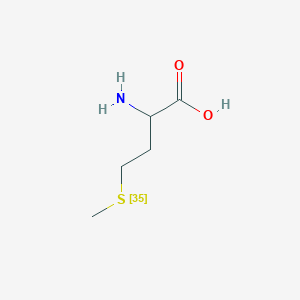
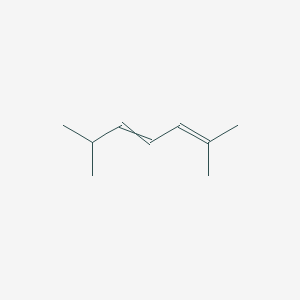
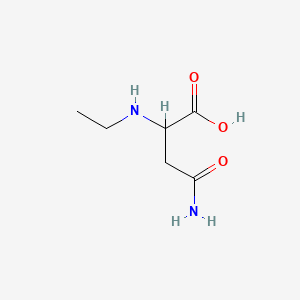

![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)
![1-[3-(Acetyloxy)-3-methylpent-4-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-yl acetate](/img/structure/B14159426.png)
